Lipophilicity Differential: Measured XLogP3-AA vs. N1-Cyclopentyl and N1-Benzyl Analogs
The XLogP3-AA value of 1.7 for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide places it in a favorable lipophilicity window for lead-like compounds [1]. In contrast, the N1-cyclopentyl analog (N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide) is predicted to have an XLogP3-AA of approximately 3.1, roughly 1.4 log units higher, which would be expected to reduce aqueous solubility and alter membrane permeability [2]. The N1-benzyl analog (N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide) is predicted to have an XLogP3-AA of approximately 3.3, also significantly more lipophilic. A lower lipophilicity often correlates with reduced off-target promiscuity and improved metabolic stability in early lead optimization.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide predicted XLogP3-AA ~3.1; N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide predicted ~3.3. |
| Quantified Difference | 1.4–1.6 log units lower lipophilicity for the target compound |
| Conditions | XLogP3-AA algorithm as implemented in PubChem (2025.09.15 release) |
Why This Matters
Lower lipophilicity can translate to superior developability properties, including better aqueous solubility and lower non-specific binding, which are critical selection criteria when procuring compounds for cellular assays or in vivo studies.
- [1] PubChem Compound Summary for CID 71808557, N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenoxyacetamide. National Center for Biotechnology Information (2026). View Source
- [2] XLogP3-AA predictions for analogs were generated using the PubChem XLogP3 algorithm (version 3.0) and are available via the respective PubChem Compound entries. View Source
